molecular formula C22H22ClFN2O4S2 B2995471 N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)butanamide CAS No. 920249-44-1

N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)butanamide

Cat. No.: B2995471
CAS No.: 920249-44-1
M. Wt: 497
InChI Key: KEOFXPRWYDLBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-Phenethylpiperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide hydrochloride is a synthetic organic compound characterized by a cyclopentanecarboxamide core linked via a sulfonylethyl group to a 4-phenethyl-substituted piperazine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. The sulfonyl group may contribute to metabolic stability and binding affinity, while the cyclopentane ring offers conformational rigidity compared to larger cycloalkanes .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonyl-N-(oxolan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O4S2/c23-15-5-10-19-20(13-15)31-22(25-19)26(14-17-3-1-11-30-17)21(27)4-2-12-32(28,29)18-8-6-16(24)7-9-18/h5-10,13,17H,1-4,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOFXPRWYDLBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)butanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various research findings and case studies.

Synthesis

The synthesis of benzothiazole derivatives, including the target compound, has been extensively studied. Recent methods involve various reactions such as diazo-coupling and Knoevenagel condensation. For example, the synthesis pathway often starts with 2-amino-6-chlorobenzothiazole, which is then modified through several steps to yield the desired sulfonamide derivative .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that compounds similar to the target compound demonstrate effective inhibition against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for related compounds ranged from 100 to 250 µg/mL, indicating moderate to strong activity against these pathogens .

2. Anticancer Properties
Benzothiazole derivatives have also been investigated for their anticancer potential. For instance, a study on structurally similar compounds demonstrated significant inhibition of cancer cell proliferation in lines such as A431 and A549. The mechanism involved apoptosis induction and cell cycle arrest at various concentrations (1, 2, and 4 µM), suggesting that modifications to the benzothiazole core can enhance anticancer activity .

3. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been explored as well. In particular, it has been shown to decrease levels of pro-inflammatory cytokines like IL-6 and TNF-α in cellular models, which is crucial for diseases characterized by chronic inflammation .

Case Studies

Several studies have highlighted the biological activities of benzothiazole derivatives:

Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of benzothiazole compounds and evaluated their antimicrobial activity against M. tuberculosis. The results showed that several derivatives exhibited better inhibition compared to standard reference drugs, with some compounds achieving over 90% inhibition at low concentrations .

Case Study 2: Anticancer Activity
In another investigation, a specific benzothiazole derivative was tested against multiple cancer cell lines. The findings revealed that this compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways. This underscores the potential of benzothiazole derivatives as lead compounds for cancer therapy .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activities of benzothiazole derivatives. The incorporation of various functional groups has been shown to significantly impact their pharmacological profiles:

CompoundStructure ModificationMIC (µg/mL)Inhibition (%)
Compound A-NH2 group addition15095
Compound B-F substitution10099
Compound C-SO2 group addition20090

This table illustrates how different modifications lead to varying degrees of activity against M. tuberculosis, highlighting the importance of structure-activity relationships (SAR) in drug design.

Comparison with Similar Compounds

Piperazine-Based Sulfonamides

Piperazine derivatives with sulfonamide linkages are prevalent in medicinal chemistry. For example:

  • 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (): This compound features a piperazine ring but substitutes the phenethyl group with a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group increases steric bulk and alters solubility, making it more suited for solid-phase peptide synthesis rather than therapeutic use. The acetic acid moiety contrasts with the sulfonylethyl-carboxamide linker in the target compound, impacting polarity and hydrogen-bonding capacity .

Cycloalkane Carboxamide Derivatives

  • The absence of a piperazine-sulfonyl group limits its ability to engage in ionic interactions, which are critical for receptor binding in the target compound. The diphenylbutenyl substituent may enhance lipophilicity but reduce aqueous solubility .

Sulfonyl-Containing Fluorinated Compounds ()

Compounds like 2-[methyl[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]amino]ethyl acrylate feature highly fluorinated sulfonamide groups. Fluorination increases electronegativity and chemical inertness, which can improve thermal stability and resistance to enzymatic degradation. However, these properties make such compounds more suitable for industrial applications (e.g., surfactants or polymers) rather than pharmaceuticals, unlike the target compound’s designed bioactivity .

Structural and Functional Analysis

Table 1: Key Structural and Hypothesized Property Comparisons

Compound Name Core Structure Key Substituents Hypothesized Properties
Target Compound Cyclopentanecarboxamide 4-Phenethylpiperazine, sulfonylethyl linker Moderate lipophilicity (logP ~3), CNS penetration due to phenethyl group, enhanced stability from sulfonyl
N-(1-Ethyl-1,4-diphenylbut-3-enyl)cyclopropanecarboxamide () Cyclopropanecarboxamide Diphenylbutenyl, ethyl High lipophilicity (logP ~5), potential CYP450 interactions due to strained cyclopropane
2-[4-(Fmoc)piperazin-1-yl]acetic acid () Piperazine Fmoc, acetic acid Polar (logP ~1), limited membrane permeability, suited for synthetic intermediates
Fluorinated sulfonamides () Variable Perfluoroalkyl chains Extremely hydrophobic (logP >6), chemically inert, industrial applications

Research Implications and Gaps

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analogs suggest:

  • Bioactivity : The phenethyl-piperazine moiety may confer affinity for serotonin or dopamine receptors, common in antipsychotic agents.
  • Metabolic Stability : The sulfonyl group could reduce first-pass metabolism compared to ester or amide linkages in similar compounds .
  • Synthetic Challenges : The cyclopentane ring’s synthesis may require specialized cyclization techniques, contrasting with simpler cyclohexane derivatives.

Further studies are needed to validate these hypotheses, including binding assays, pharmacokinetic profiling, and toxicity screening.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.